Endo-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride
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Overview
Description
Endo-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride is a chemical compound with the molecular formula C7H16Cl2N2. It is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids. These alkaloids display a wide array of interesting biological activities, making this compound significant in various fields of scientific research .
Preparation Methods
The preparation of Endo-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride involves several synthetic routes. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization process starting from achiral tropinone derivatives . Industrial production methods typically involve complex organic reactions and require careful control of reaction conditions .
Chemical Reactions Analysis
Endo-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The amine group can react with alkylating agents to form quaternary ammonium salts. Common reagents used in these reactions include strong bases for deprotonation and alkylating agents for quaternization. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Endo-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various tropane alkaloids and other complex organic molecules.
Biology: The compound is studied for its biological activities and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential use in developing new drugs.
Industry: It is used as a key intermediate in the production of various chemical products.
Mechanism of Action
The exact mechanism of action of Endo-8-azabicyclo[32 it is known to interact with specific molecular targets and pathways, which contribute to its biological activities .
Comparison with Similar Compounds
Endo-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride can be compared with other similar compounds, such as:
8-Azabicyclo[3.2.1]octan-3-ol: This compound has a similar structure but different functional groups.
2-Azabicyclo[3.2.1]octane: This compound is structurally similar but has different applications and properties. The uniqueness of this compound lies in its specific biological activities and its role as a key intermediate in the synthesis of various complex molecules.
Properties
Molecular Formula |
C7H16Cl2N2 |
---|---|
Molecular Weight |
199.12 g/mol |
IUPAC Name |
8-azabicyclo[3.2.1]octan-3-amine;dihydrochloride |
InChI |
InChI=1S/C7H14N2.2ClH/c8-5-3-6-1-2-7(4-5)9-6;;/h5-7,9H,1-4,8H2;2*1H |
InChI Key |
ZFUXWTNURNKEAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2)N.Cl.Cl |
Origin of Product |
United States |
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